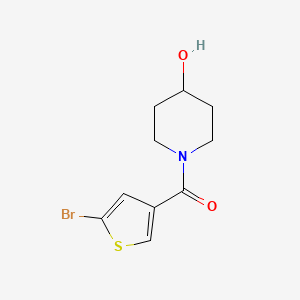

N-(5-Amino-2-chlorophényl)tétrahydro-2-furancarboxamide

Vue d'ensemble

Description

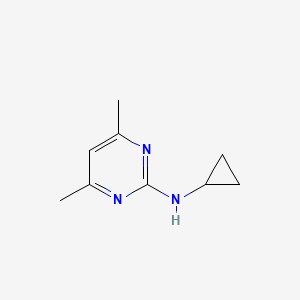

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'agents anticancéreux

Ce composé a été utilisé dans la synthèse de nouveaux dérivés présentant une activité anticancéreuse potentielle. Par exemple, des dérivés tels que le 5-amino-2-(4-chlorophényl)-7-phényl-substitué-8,8a-dihydro-7H-thiadiazolo(3,2-α)pyrimidine-6-carbonitrile ont montré des résultats prometteurs contre diverses lignées de cellules tumorales humaines . Ces dérivés ont été synthétisés à l'aide de méthodes respectueuses de l'environnement et évalués pour leur cytotoxicité, montrant une toxicité sélective pour les cellules cancéreuses par rapport aux cellules normales.

Activité antimicrobienne

La recherche a indiqué que certains dérivés du N-(5-Amino-2-chlorophényl)tétrahydro-2-furancarboxamide présentent une activité antimicrobienne puissante. En particulier, des composés présentant des modifications du cycle phényle ont démontré une activité significative contre les bactéries Gram-positives et Gram-négatives, notamment E. coli, P. aeruginosa et S. epidermidis . Cela suggère un potentiel pour développer de nouveaux agents antibactériens.

Propriétés anti-VIH

Certains dérivés synthétisés de ce composé ont été testés pour leurs propriétés anti-VIH. Les études ont montré que certains dérivés peuvent inhiber le VIH1 et le VIH2 à de faibles concentrations micromolaires, indiquant un potentiel pour une optimisation et un développement futurs en agents anti-VIH .

Activité antituberculeuse

Les mêmes dérivés qui ont montré une activité anti-VIH ont également présenté des propriétés antituberculeuses. Cette double activité est particulièrement significative compte tenu des taux de co-infection de la tuberculose et du VIH. La capacité des composés à agir contre les deux agents pathogènes pourrait conduire au développement de traitements pour les patients co-infectés .

Propriétés médicamenteuses et prédiction ADME

Le composé et ses dérivés ont été étudiés pour leurs propriétés médicamenteuses et leurs profils ADME (absorption, distribution, métabolisme et excrétion). Ces études sont cruciales pour prédire la pharmacocinétique des médicaments potentiels et s'assurer qu'ils possèdent des propriétés favorables pour leur développement en médicaments cliniquement utiles .

Études de docking moléculaire

Des études de docking moléculaire ont été réalisées sur des dérivés du This compound pour comprendre leur mode d'action. Ces études aident à identifier comment ces composés interagissent avec les cibles biologiques, telles que les enzymes impliquées dans la prolifération des cellules cancéreuses. Les résultats ont fourni des informations sur les modes de liaison des composés et ont contribué à guider les efforts de conception de médicaments supplémentaires .

Propriétés

IUPAC Name |

N-(5-amino-2-chlorophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCBXFYAODEJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)

![3-[(4-Bromophenyl)sulfanyl]propan-1-ol](/img/structure/B1386287.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)

![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)

![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)

![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)